molecular formula C8H5FN2S B8590795 2-fluoro-5-(1,3-thiazol-2-yl)pyridine

2-fluoro-5-(1,3-thiazol-2-yl)pyridine

Cat. No.: B8590795
M. Wt: 180.20 g/mol
InChI Key: RYYRZKHKRWYZOG-UHFFFAOYSA-N
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Description

2-fluoro-5-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-fluoro-5-(1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-fluoro-5-(1,3-thiazol-2-yl)pyridine can be compared with other similar compounds, such as:

    2-(6-Chloropyridin-3-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.

    2-(6-Bromopyridin-3-yl)thiazole: Contains a bromine atom, which can affect the compound’s reactivity and interactions with biological targets.

    2-(6-Methylpyridin-3-yl)thiazole: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5FN2S

Molecular Weight

180.20 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)-1,3-thiazole

InChI

InChI=1S/C8H5FN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H

InChI Key

RYYRZKHKRWYZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=CS2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 7 mL dram vial equipped with a stir bar was added 5-bromo-2-fluoropyridine (500 mg, 2.84 mmol) and Pd(dppf)Cl2 (104 mg, 0.142 mmol). The vial was sealed with a septum cap and then placed under N2 atm. To the vial was added thiazol-2-ylzinc(II) bromide in THF (6 mL, 3.00 mmol). The vial was placed in a 65° C. heating block with stirring for 2.5 h. The reaction solution was transfered to a 125 mL separatory funnel and was diluted with sat. aq. NaHCO3 (50 mL) upon which a significant amount of a white solid precipitated. The mixture was extracted with EtOAc (2×50 mL). The combined organics were washed with brine (50 mL); dried over MgSO4; filtered; then concentrated in vacuo. The resulting was subjected to silica gel chromatography (hexanes:EtOAc) to afford 2-(6-fluoropyridin-3-yl)thiazole as a white solid, 303 mg (59%). 1H-NMR (500 MHz, CDCl3) δ 8.80 (d, J=2.5 Hz, 1H), 8.39 (ddd, J=8.5, 7.4, 2.5 Hz, 1H), 7.92 (d, J=3.3 Hz, 1H), 7.42 (d, J=3.3 Hz, 1H), 7.07-7.03 (m, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluoropyridine (0.5 g, 2.857 mmol) in DMF (6 mL), 2-(tributylstannyl)thiazole (1.3 mL, 4.285 mmol) and Pd(PPh3)2Cl2(0.2 mg, 0.2857 mmol) were added under argon. The mixture was degassed with argon for 10 min and heated to 100° C. for 30 min. The reaction mixture was filtered through Celite® reagent and the filtrate was diluted with EtOAc (2×100 mL) and water (100 mL). The organic layer was separated, dried over Na2SO4, filtered and concentrated under reduced pressure to obtain crude product. The crude product was purified by Biotage IsoleraOne® column (5% ethyl acetate in hexane) to obtain 2-(6-fluoropyridin-3-yl)thiazole as off-white solid (0.4 g, 80% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.80 (s, 1H), 8.52-8.47 (m, 1H), 7.98 (d, 1H), 7.87 (d, 1H), 7.33 (dd, 1H); LC-MS m/z calculated for [M+H]+ 181.02. found 180.8.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.2 mg
Type
catalyst
Reaction Step One

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